molecular formula C3H3ClO2 B154032 Vinyl chloroformate CAS No. 5130-24-5

Vinyl chloroformate

Cat. No. B154032
CAS RN: 5130-24-5
M. Wt: 106.51 g/mol
InChI Key: PQLFROTZSIMBKR-UHFFFAOYSA-N
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Description

Vinyl chloroformate is a monomer that can be polymerized to form poly(vinyl chloroformate), a polymer with potential applications in various fields due to its ability to undergo chemical modifications. The polymerization of vinyl chloroformate can be achieved using free-radical initiators, particularly peroxydicarbonates, which lead to high molecular weight polymers with good yields . The structure of vinyl chloroformate polymers has been characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Synthesis Analysis

The synthesis of vinyl chloroformate-based polymers involves free-radical polymerization mechanisms. Peroxydicarbonates are found to be effective initiators for this process, especially when carried out in bulk or in methylene chloride solution at 35°C . Additionally, the synthesis of fluorinated, chlorinated, and deuterated vinyl carbonates has been explored, with vinyl chloroformate reacting with corresponding alcohols under the influence of ultraviolet light to yield polycarbonates .

Molecular Structure Analysis

Vinyl chloroformate has been confirmed to have a planar structure through high-resolution microwave rotational spectra and ab initio calculations. Studies have also measured naturally abundant isotopologs with single substitutions of various isotopes, providing detailed information on the molecular structure and quadrupole coupling constants .

Chemical Reactions Analysis

Chemical modifications of poly(vinyl chloroformate) have been extensively studied. These modifications involve reactions with compounds containing labile hydrogen atoms such as amines, alcohols, phenols, and with potassium cyanide under convenient conditions to achieve good substitution yields and soluble modified polymers . The degradation mechanism of poly(vinyl chloride), which is closely related to vinyl chloroformate, involves complex chain dehydrochlorination processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl chloroformate and its polymers are influenced by the polymerization and modification processes. The thermal stability of poly(vinyl chloride) can be improved through radical copolymerization with various vinyl monomers and graft copolymerizations, which also enhance the physical properties . The thermal degradation of PVC, which shares structural similarities with poly(vinyl chloroformate), occurs through a series of molecular concerted reactions at low and moderate temperatures . The glass transition temperatures (Tg) of polycarbonates synthesized from vinyl chloroformate derivatives are positioned between those of polyacrylates and polymethacrylates with the same substituents .

Scientific Research Applications

  • Catalysis and Reaction Efficiency : A study by Qian and Quan (2015) explored the telomerization of vinyl chloride with chloroform, using a ferrous chloride-dimethylacetamide system under ultrasonic conditions. This approach significantly improved the reaction yield and efficiency, demonstrating the role of vinyl chloroformate in catalysis and reaction optimization.

  • Biomedical Applications : In the field of biomedical science, vinyl polymers, including derivatives of vinyl chloroformate, are recognized for their diverse architectures and functionalities. Delplace and Nicolas (2015) in their study published in 'Nature chemistry' highlighted the importance of developing degradable vinyl polymers for biomedical applications, including nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

  • Polymer Chemistry and Applications : Schaefgen's research on the polymerization and copolymerization of vinyl chloroformate, resulting in high molecular weight poly(vinyl chloroformate), underscores its significance in polymer chemistry. The study highlights the polymer's solubility, stability, and potential for orientation in fiber or film form, indicating its utility in various industrial applications (Schaefgen, 2007).

  • Molecular Structure Analysis : Bimler et al. (2012) conducted a study on vinyl chloroformate focusing on its molecular structure, using high-resolution microwave rotational spectra and ab initio calculations. This research provides valuable insights into the molecular properties of vinyl chloroformate, which is crucial for its application in various scientific domains (Bimler et al., 2012).

  • Chemical Modification and Stability : Moulay's study emphasizes the ongoing research into the chemical modification of poly(vinyl chloride), which often involves the use of vinyl chloroformate derivatives. These modifications aim to enhance the properties of PVC for specific applications, such as biomedical devices and membrane sensors (Moulay, 2010).

  • Material Science and Blending Techniques : Grande and Carvalho (2011) investigated ternary compatible blends involving chitosan, poly(vinyl alcohol), and poly(lactic acid), where solutions including poly(vinyl chloroformate) were used. This study is crucial in understanding the material science and blending techniques involving vinyl chloroformate derivatives (Grande & Carvalho, 2011).

Safety And Hazards

Vinyl chloroformate is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Containers may explode when heated and vapors may form explosive mixtures with air .

Future Directions

The global Vinyl Chloroformate market was valued at US$ million in 2023 and is projected to reach US$ million by 2030 . The market presents opportunities for various stakeholders, including Chemical Reagents, Pharmaceutical Intermediates . The growing consumer demand presents avenues for market expansion .

properties

IUPAC Name

ethenyl carbonochloridate
Source PubChem
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InChI

InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFROTZSIMBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29464-53-7
Record name Carbonochloridic acid, ethenyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29464-53-7
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DSSTOX Substance ID

DTXSID30199299
Record name Vinyl chloroformate
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Molecular Weight

106.51 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Vinyl chloroformate
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Vapor Pressure

45.5 [mmHg]
Record name Vinyl chloroformate
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Product Name

Vinyl chloroformate

CAS RN

5130-24-5
Record name Ethenyl carbonochloridate
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Record name Vinyl chloroformate
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Record name Vinyl chloroformate
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Record name VINYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
JR Schaefgen - Journal of Polymer Science Part C: Polymer …, 1968 - Wiley Online Library
… In this paper the polymerization and copolymerization of vinyl chloroformate and its derivatives and the postreaction of the homopolymer with several compounds containing labile …
Number of citations: 27 onlinelibrary.wiley.com
LH Lee - The Journal of Organic Chemistry, 1965 - ACS Publications
… vinyl chloroformate in the same apparatus, we obtained the unreacted vinyl chloroformate and vinyl chloride. The second study made use of an indirect method. We found this method …
Number of citations: 23 pubs.acs.org
RA Olofson, RC Schnur, L Bunes, JP Pepe - Tetrahedron Letters, 1977 - Elsevier
We introduce here a mild procedure for the selective N-dealkylation of aliphatic tertiary amines with the stable and potentially inexpensive reagent, vinyl chlorofonate'a2 (= VOCCl). …
Number of citations: 166 www.sciencedirect.com
P Beak, JA Barron - The Journal of Organic Chemistry, 1973 - ACS Publications
… Vinyl chloroformate (1) reacts with silver acetate in chlorobenzene at 60 to give 17% vinyl … In the presence oftetramethylurea, vinyl chloroformate reacts with silver hexafluoroantimonate …
Number of citations: 11 pubs.acs.org
MP Bowman, RA Olofson, JP Senet… - The Journal of Organic …, 1990 - ACS Publications
… Among related compounds, only vinyl chloroformate itself [H2C=CH0C(=0)C1] and a few simple enol chloroformates have been made previously.While these reagents are tedious to …
Number of citations: 13 pubs.acs.org
G Meunier, P Hémery, S Boileau, JP Senet… - Polymer, 1982 - Elsevier
… The free-radical polymerization of Vinyl chloroformate and of some of its derivatives, eg, … Peroxydicarbonates are the most convenient initiators, especially for vinyl chloroformate …
Number of citations: 23 www.sciencedirect.com
JC Brosse, F Cardon, JC Soutif - Die Makromolekulare Chemie …, 1984 - Wiley Online Library
Vinyl chloroformate (1) allows two ways for the synthesis of new poly (viny1 alcohol) derivatives with active substituents fixed along the chain by hydrolysable bonds After polymerization…
Number of citations: 12 onlinelibrary.wiley.com
MP Bowman, JPG Senet, T Malfroot… - The Journal of Organic …, 1990 - ACS Publications
… In an attempt to extend the synthesis of 4 to include dihalovinyl carbonates, vinyl chloroformate was substituted for phosgene. Then 6 was isolated, but only in 6% yield (see the …
Number of citations: 13 pubs.acs.org
MJ D'Souza, AF Givens, PA Lorchak… - International Journal of …, 2013 - mdpi.com
… In all the solvents studied, vinyl chloroformate was found to react significantly faster than allyl chloroformate. Multiple correlation analyses of these rates are completed using the …
Number of citations: 3 www.mdpi.com
RF Pratt, KK Kraus - Tetrahedron Letters, 1981 - Elsevier
Abstract Treatment of imidazole and benzimidazole with vinyl chloroformate or phenyl chloroformate in weakly alkaline aqueous solution leads to their conversion into the …
Number of citations: 26 www.sciencedirect.com

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